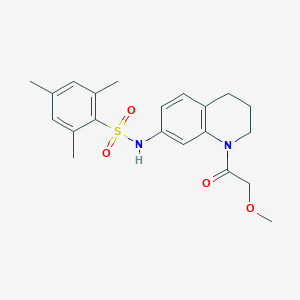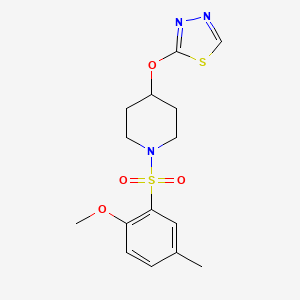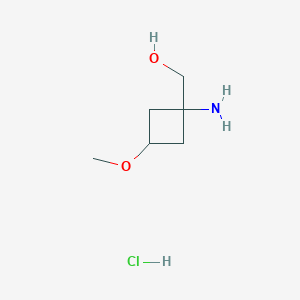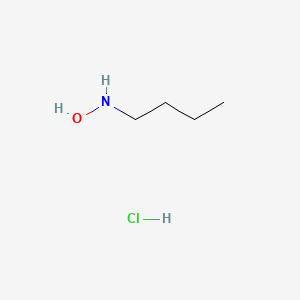
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a methoxyacetyl group, and a trimethylbenzenesulfonamide group. These functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the methoxyacetyl group, and the attachment of the trimethylbenzenesulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring, the methoxyacetyl group, and the trimethylbenzenesulfonamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. The presence of the tetrahydroquinoline ring, the methoxyacetyl group, and the trimethylbenzenesulfonamide group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the tetrahydroquinoline ring, the methoxyacetyl group, and the trimethylbenzenesulfonamide group could all potentially influence these properties .科学的研究の応用
Fluorescent Properties and Complex Formation with Zinc(II)
One area of research focuses on the fluorescent properties of analogues of this compound. For instance, studies on derivatives like N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide have shown that these compounds can form complexes with zinc(II), indicated by a bathochromic shift in their UV/vis spectra. Such derivatives have been synthesized and analyzed for their ability to interact with zinc(II), displaying increased fluorescence compared to the parent compound, highlighting their potential as specific cellular fluorophores for zinc(II) (Kimber et al., 2000).
Antimicrobial Activity
Research has also extended to the synthesis of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives and their metal complexes, focusing on their antimicrobial activity. These studies provide insights into the potential therapeutic applications of these compounds, showing significantly higher antimicrobial activity compared to their parent compounds against various strains of bacteria and fungi (Vanparia et al., 2010).
Enzyme Inhibition and Alzheimer's Disease
Another significant application involves the synthesis and evaluation of sulfonamide derivatives for their enzyme inhibitory activities. For example, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and shown to exhibit acetylcholinesterase inhibitory activity. Such activity is crucial for developing therapeutic agents for Alzheimer’s disease, indicating the potential of these compounds in treating neurodegenerative disorders (Abbasi et al., 2018).
C-H Bond Functionalization
The chemical versatility of these compounds is further demonstrated in reactions involving C-H bond functionalization. For instance, a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using derivatives of this compound showcases a method for synthesizing various benzonitrile derivatives. Such reactions are pivotal in the field of organic synthesis, providing a pathway for the creation of complex molecules with potential applications in drug development and materials science (Chaitanya et al., 2013).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with certain biological targets in the body. If it were a catalyst, its mechanism of action would involve facilitating certain chemical reactions .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it were a drug, future research might focus on improving its efficacy or reducing its side effects. If it were a catalyst, future research might focus on improving its efficiency or finding new reactions that it can catalyze .
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-10-15(2)21(16(3)11-14)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)20(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGGNUSZHQZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2735799.png)


![N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735803.png)



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2735810.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)
![6-(3-Fluorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2735815.png)

![2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2735819.png)
![(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2735822.png)
